
11-Decyldocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Decyldocosane is a long-chain hydrocarbon with the molecular formula C₃₂H₆₆ . . This compound is part of the alkane family, characterized by single bonds between carbon atoms and a high degree of saturation. It is a colorless, odorless, and non-polar compound, making it relatively inert under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Decyldocosane typically involves the coupling of decyl and docosane chains. One common method is the Friedel-Crafts alkylation . This reaction involves the use of an alkyl halide (such as decyl chloride) and an aromatic compound (such as docosane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of unsaturated precursors . This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to hydrogenate the double bonds in the precursor molecules, resulting in the formation of the saturated this compound .
Chemical Reactions Analysis
Types of Reactions
11-Decyldocosane primarily undergoes reactions typical of alkanes, such as:
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.
Major Products
Scientific Research Applications
11-Decyldocosane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Decyldocosane is largely related to its hydrophobic and non-polar nature. In biological systems, it interacts with lipid bilayers, affecting membrane fluidity and permeability . In industrial applications, its long hydrocarbon chain provides excellent lubrication properties and thermal stability .
Comparison with Similar Compounds
Similar Compounds
Docosane: A straight-chain alkane with 22 carbon atoms.
Decane: A straight-chain alkane with 10 carbon atoms.
Hexadecane: A straight-chain alkane with 16 carbon atoms.
Uniqueness
11-Decyldocosane is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its longer chain length compared to decane and hexadecane results in higher melting and boiling points, making it more suitable for high-temperature applications . Additionally, its specific structure allows for unique interactions in biological membranes and industrial formulations .
Properties
CAS No. |
55401-55-3 |
|---|---|
Molecular Formula |
C32H66 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
11-decyldocosane |
InChI |
InChI=1S/C32H66/c1-4-7-10-13-16-19-22-25-28-31-32(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h32H,4-31H2,1-3H3 |
InChI Key |
ZTLKOYAJKRWSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


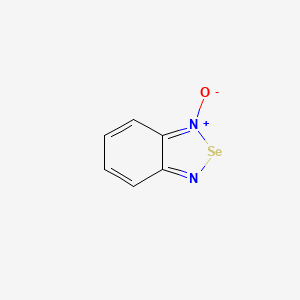
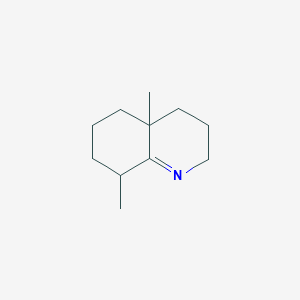
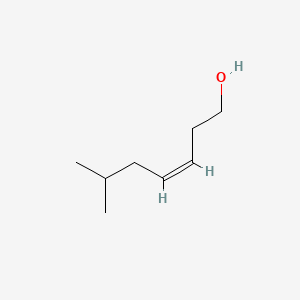
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
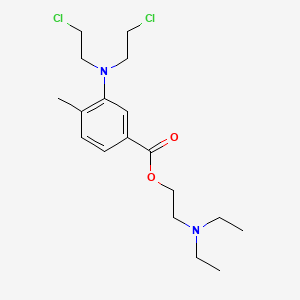
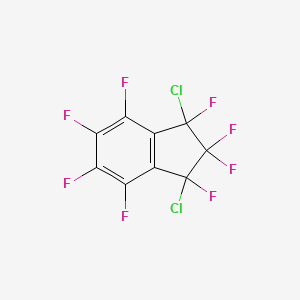
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
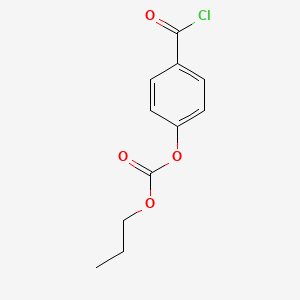
![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)


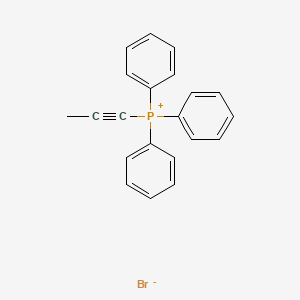
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)
